D-Mannopyranose pentasulfate potassium salt
Description
Properties
IUPAC Name |
pentapotassium;[(2R,3R,4S,5S)-3,4,5,6-tetrasulfonatooxyoxan-2-yl]methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O21S5.5K/c7-28(8,9)22-1-2-3(24-29(10,11)12)4(25-30(13,14)15)5(26-31(16,17)18)6(23-2)27-32(19,20)21;;;;;/h2-6H,1H2,(H,7,8,9)(H,10,11,12)(H,13,14,15)(H,16,17,18)(H,19,20,21);;;;;/q;5*+1/p-5/t2-,3-,4+,5+,6?;;;;;/m1...../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKOEMUICVNKKC-ROGCYDKWSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7K5O21S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Mannopyranose pentasulfate potassium salt typically involves the sulfation of D-mannopyranose. The process includes the reaction of D-mannopyranose with sulfur trioxide-pyridine complex in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
D-Mannopyranose pentasulfate potassium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfate derivatives.
Reduction: Reduction reactions can lead to the formation of lower sulfate derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the sulfate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur trioxide, pyridine, and various solvents like DMF and DMSO. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Scientific Research Applications
Antiviral and Antimicrobial Properties
D-Mannopyranose pentasulfate potassium salt has demonstrated promising antiviral properties, particularly in the context of urinary tract infections. Research indicates that compounds derived from mannose can serve as effective alternatives to traditional antibiotics, potentially reducing antibiotic resistance by acting as antivirulence agents . The sulfation of mannose enhances its interaction with microbial lectins, thereby inhibiting pathogen adhesion to host cells.
Drug Delivery Systems
The compound is also explored in drug delivery systems, especially for targeting macrophages. Studies show that mannose-modified lipids can form stable complexes with plasmid DNA, enhancing the transfection efficiency in macrophages. This targeting is facilitated by the specific recognition of mannose by macrophage lectins, making it an attractive candidate for gene therapy applications .
Biomaterials
Due to its biocompatibility and bioactivity, this compound is being investigated for use in biomaterials. Its sulfated structure can provide anticoagulant properties, which are beneficial in designing materials for vascular applications . The incorporation of this compound into hydrogels and scaffolds can enhance cell adhesion and proliferation, making it suitable for tissue engineering.
Anti-inflammatory Effects
Research has indicated that mannose derivatives may possess anti-inflammatory properties. The compound’s ability to modulate immune responses could be leveraged in treating inflammatory diseases or conditions where modulation of the immune system is required .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of D-Mannopyranose pentasulfate potassium salt involves its interaction with various molecular targets. It binds to fibroblast growth factors (FGFs) and other heparin-binding growth factors, inhibiting their activity. This interaction prevents the growth of certain cancer cells and reduces inflammation and coagulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfated Carbohydrates
D-Mannopyranose Pentasulfate Potassium Salt (111757-61-0)
- Structure: Five sulfate groups on D-mannopyranose.
- Applications : Used in glycobiology for mimicking heparan sulfate structures .
Methyl α-D-Mannopyranoside 2,3,4,6-Tetrasulfate Potassium Salt (TRC-M319250)
- Structure : Methyl glycoside derivative with four sulfates (C₇H₁₀O₁₈S₄·4K) .
- Key Difference: Reduced sulfation (four vs. five groups) and methyl substitution at the anomeric position, which may alter binding specificity and metabolic stability .
Glucose Pentasulfate Potassium Salt
- Key Difference: Stereochemical variation (glucose vs. mannose C2 configuration) impacts biological recognition, such as in lectin-binding studies .
| Compound | CAS | Molecular Formula | Sulfate Groups | Sugar Backbone |
|---|---|---|---|---|
| D-Mannopyranose pentasulfate K salt | 111757-61-0 | C₆H₁₂O₂₁S₅·xK | 5 | D-Mannose |
| Methyl α-D-mannopyranoside tetrasulfate | N/A | C₇H₁₀O₁₈S₄·4K | 4 | D-Mannose |
| Glucose pentasulfate K salt | N/A | Likely C₆H₁₂O₂₁S₅·xK | 5 | D-Glucose |
Phosphorylated Derivatives
D-Mannopyranose 1-(Dihydrogen Phosphate) (27251-84-9)
- Structure : Single phosphate group at the C1 position (C₆H₁₁O₉P) .
- Applications: Involved in metabolic pathways like mannose-6-phosphate isomerization .
D-Glucopyranose 1,6-Bis(Dihydrogen Phosphate) Tetrapotassium Salt (32972-45-5)
Lactams and Lactones
D-Mannono-D-lactam (62362-63-4)
- Structure: Cyclic amide (lactam) derived from mannonic acid .
- Applications : Intermediate in synthetic glycosylation reactions.
D-Mannonic Acid-1,4-Lactone (26301-79-1)
Glucosinolates
Gluconasturtiin Potassium Salt (18425-76-8)
- Structure: Thioglucoside with a sulfated oxime group (C₁₅H₂₁NO₉S₂·K) .
- Applications : Found in cruciferous plants; studied for chemopreventive properties.
- Contrast: Unlike sulfated sugars, glucosinolates release bioactive isothiocyanates upon enzymatic hydrolysis .
Key Research Findings
Sulfation Degree and Bioactivity: Pentasulfated mannose exhibits stronger anticoagulant activity than tetrasulfated analogs, likely due to enhanced electrostatic interactions with clotting factors .
Stereochemical Specificity: D-Mannose sulfates show distinct protein-binding profiles compared to glucose analogs, emphasizing the role of C2 hydroxyl orientation .
Stability : Sulfated derivatives are more stable in physiological conditions than lactones or lactams, which are prone to hydrolysis .
Biological Activity
D-Mannopyranose pentasulfate potassium salt, a synthetic carbohydrate derivative, has garnered attention for its diverse biological activities, particularly in pharmacology and biochemistry. This compound is characterized by five sulfate groups attached to the D-mannopyranose backbone, enhancing its interaction with various biological molecules. Its molecular formula is , and it is recognized by the CAS number 111757-61-0. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
The exact mechanism of action of this compound remains partially understood. However, several key interactions have been identified:
- Antiviral Activity : Studies have shown that this compound exhibits antiviral properties against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus (HIV) by potentially interfering with viral entry or replication processes.
- Anticoagulant Properties : Similar to heparin, it inhibits thrombin and factor Xa in the coagulation cascade, suggesting its use as an anticoagulant agent.
- Anti-inflammatory Effects : The compound modulates cellular signaling pathways involved in inflammation, indicating potential applications in inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Effect | References |
|---|---|---|
| Antiviral | Inhibition of HSV-1 and HIV replication | |
| Anticoagulant | Inhibition of thrombin and factor Xa | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Case Studies
- Antiviral Efficacy : A study demonstrated that this compound significantly reduced viral titers in cell cultures infected with HSV-1. The mechanism was hypothesized to involve the compound's ability to bind to viral glycoproteins, thereby blocking their interaction with host cell receptors.
- Anticoagulation Studies : In a comparative study with heparin, this compound exhibited similar anticoagulant effects in vitro, effectively prolonging clotting times in plasma assays. This suggests its potential as a safer alternative to traditional anticoagulants.
- Inflammation Modulation : Research indicated that treatment with this compound reduced levels of pro-inflammatory cytokines in animal models of arthritis, highlighting its therapeutic potential in managing chronic inflammatory conditions.
Interaction with Biological Molecules
This compound interacts with various biomolecules, including proteins and glycosaminoglycans. Its ability to bind growth factors and cytokines suggests a role in modulating cellular responses during inflammation and tissue repair processes. Notably, it enhances the bioavailability of certain drugs by altering their pharmacokinetics through competitive binding mechanisms.
Comparative Analysis with Other Compounds
This compound shares similarities with other sulfated carbohydrates but possesses unique characteristics that enhance its biological activities.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| D-Glucosamine sulfate | Sulfated derivative of D-glucosamine | Primarily used for joint health |
| Heparin | Highly sulfated glycosaminoglycan | Strong anticoagulant properties |
| Mannose pentasulfate pentapotassium salt | Similar sulfation pattern | Different sugar backbone (mannose vs mannopyranose) |
| Chondroitin sulfate | Sulfated glycosaminoglycan derived from cartilage | Used mainly for osteoarthritis treatment |
Q & A
Basic Research Questions
Q. How can the purity of D-mannopyranose pentasulfate potassium salt be determined in synthesized samples?
- Method : Use the phenol-sulfuric acid colorimetric assay to quantify sugar content. Dissolve the sample in water, mix with 5% phenol and concentrated sulfuric acid, and measure absorbance at 490 nm. Compare against a standard curve of known concentrations .
- Data Validation : Combine with HPLC for cross-verification, especially if contaminants (e.g., unreacted precursors) are suspected .
Q. What are the standard synthetic routes for this compound?
- Stepwise Protocol :
Acetylation : Protect hydroxyl groups via per-O-acetylation (e.g., acetic anhydride/pyridine) to form intermediates like 1,2,3,4,6-penta-O-acetyl-β-D-mannopyranose .
Sulfation : React with sulfur trioxide-pyridine complex in anhydrous conditions.
Deprotection : Remove acetyl groups via alkaline hydrolysis (e.g., KOH/methanol).
Neutralization : Treat with potassium carbonate to form the potassium salt .
- Key Challenge : Optimize sulfation stoichiometry to ensure five sulfate groups per molecule.
Q. How can structural analogs of this compound be synthesized for comparative studies?
- Approach : Modify sulfation patterns or substitute counterions. For example:
- Barium salt analog : Replace potassium with barium nitrate during neutralization .
- Partial sulfation : Control reaction time/temperature to produce mono- or tri-sulfated derivatives .
Advanced Research Questions
Q. How do discrepancies in reported sulfation efficiencies arise, and how can they be resolved?
- Analysis : Contradictions may stem from:
- Reagent purity : Impurities in sulfur trioxide reduce sulfation yield.
- Solvent effects : Anhydrous DMF vs. DMSO alters reaction kinetics .
Q. What computational tools are suitable for modeling the conformational stability of D-mannopyranose pentasulfate?
- Method : Apply molecular dynamics (MD) simulations using force fields (e.g., GROMOS) parameterized for sulfated carbohydrates. Key parameters include:
- Partial charges : Derived from quantum mechanical calculations.
- Solvation effects : Explicit water models to account for ionic interactions .
Q. How can sulfation site heterogeneity be characterized in batch syntheses?
- Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
